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molecular formula C23H24Cl2N2O3 B1672461 GW-405833 CAS No. 180002-83-9

GW-405833

Cat. No. B1672461
M. Wt: 447.4 g/mol
InChI Key: FSFZRNZSZYDVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532237

Procedure details

To 5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole (311 mg; 1.13 mmol) in 10 mL dry THF at -78° C. was added HMPA (590 μL; 3.39 mmol), then dropwise KHMDS (0.5M in Tol; 2.5 mL; 1.25 mmol). The solution was stirred 30 min at -22° C. then cooled to -78° C. after which 2,3-dichlorobenzoyl chloride (361 mg; 1.72 mmol) was added. The final mixture was allowed to reach r.t. slowly then stirred 1 h. The mixture was poored in saturated NaHCO3 (25 mL), extracted with EtOAc (2×50 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtered, concentrated and flash chromatographed (Silica gel; EtOAc) to yield 503 mg (99%) of the title compound.
Name
5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
590 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
361 mg
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[C:6]2[CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.CN(P(N(C)C)(N(C)C)=O)C.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[Cl:42][C:43]1[C:51]([Cl:52])=[CH:50][CH:49]=[CH:48][C:44]=1[C:45](Cl)=[O:46]>C1COCC1.C([O-])(O)=O.[Na+]>[Cl:42][C:43]1[C:51]([Cl:52])=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[C:6]([CH2:13][CH2:14][N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)=[C:7]1[CH3:12])=[O:46] |f:2.3,6.7|

Inputs

Step One
Name
5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole
Quantity
311 mg
Type
reactant
Smiles
COC=1C=C2C(=C(NC2=CC1)C)CCN1CCOCC1
Name
Quantity
590 μL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Quantity
361 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1Cl
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-22 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 30 min at -22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to reach r.t.
STIRRING
Type
STIRRING
Details
stirred 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (Silica gel; EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CCN2CCOCC2)C)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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